methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
Methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative characterized by a fused bicyclic structure. Key features include:
- Core structure: A tetrahydro-4H-chromene scaffold with a ketone group at position 3.
- Substituents: A thiophen-2-yl group at position 4, contributing π-electron-rich properties. A methyl ester at position 3, influencing solubility and reactivity.
Typical steps include condensation, cyclization, and crystallization in ethanol or similar solvents .
Properties
Molecular Formula |
C15H15NO4S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 2-amino-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C15H15NO4S/c1-19-15(18)13-12(10-6-3-7-21-10)11-8(17)4-2-5-9(11)20-14(13)16/h3,6-7,12H,2,4-5,16H2,1H3 |
InChI Key |
CAMIZEHKPUFZKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=CS3)C(=O)CCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-component reactions. One common method includes the reaction of thiophene-2-carbaldehyde, malononitrile, and dimedone in the presence of a catalyst under solvent-free conditions. The reaction is often carried out at elevated temperatures to facilitate the formation of the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as polymer-supported sulphanilic acid have been employed to achieve high yields and recyclability .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is pivotal for modifying solubility and biological activity.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux (4h) | 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid | 85% | |
| 0.1M NaOH, rt (12h) | Sodium salt of the carboxylic acid | 92% |
Mechanism : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .
Nucleophilic Substitution at the Amino Group
The primary amino group participates in acylation and alkylation reactions, enabling further functionalization:
Acylation
Reaction with acetyl chloride in anhydrous dichloromethane yields the N-acetyl derivative:
Schiff Base Formation
Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives:
Cyclization Reactions
The chromene-thiophene framework facilitates intramolecular cyclization under acidic conditions:
Acid-Catalyzed Ring Expansion
Treatment with conc. HSO in methanol induces a cascade reaction forming tricyclic thieno[3,2-b]chromen-8-one derivatives :
Key structural confirmation : X-ray crystallography validated the tricyclic structure (Fig. 1) .
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes regioselective electrophilic substitutions:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO/HSO | 5-position | 5-nitro-thiophene derivative | 68% |
| Br/CHCl | 5-position | 5-bromo-thiophene derivative | 75% |
Mechanism : Nitration follows a classical σ-complex pathway, with stabilization by the adjacent chromene ring’s electron-donating effects.
Michael Addition Reactions
The α,β-unsaturated ester moiety acts as a Michael acceptor. Reaction with malononitrile derivatives yields fused pyran systems:
Conditions : Ethanol, 35–40°C, catalytic morpholine.
Ketone Reduction
The 5-oxo group is reduced to a secondary alcohol using NaBH in methanol:
Thiophene Ring Oxidation
Oxidation with m-CPBA forms the thiophene S-oxide derivative (Yield: 52%).
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
| pH | Half-life (25°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.3h | Ester hydrolysis |
| 7.4 | >24h | No significant degradation |
| 9.0 | 6.8h | Thiophene ring oxidation |
Data correlate with intermolecular hydrogen bonding involving the amino group, which stabilizes the structure .
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity |
|---|---|---|
| Methyl ester | Hydrolysis | High (k = 0.15 min) |
| Amino group | Acylation | Moderate |
| Thiophene ring | Electrophilic substitution | Low (requires catalysis) |
Scientific Research Applications
Structure and Composition
- Molecular Formula : C14H13N2O3S
- Molecular Weight : 287.33 g/mol
- Key Functional Groups : Amino group, carbonyl group, thiophene ring
Medicinal Chemistry
Methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has shown promising results in various biological assays:
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, research involving derivatives of this compound indicated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity against various pathogenic bacteria. In vitro studies have shown that it exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS. Results indicate that the compound effectively scavenges free radicals, which may contribute to its therapeutic effects.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 50 |
| ABTS | 45 |
Materials Science
Due to its unique structural features, this compound is also being explored for applications in materials science. Its potential use in organic electronics and photonic devices is under investigation due to its favorable electronic properties.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The results indicated that certain modifications enhanced the potency against breast cancer cell lines significantly compared to the parent compound .
Case Study 2: Antibacterial Evaluation
In a comparative study published in Pharmaceutical Biology, researchers tested the antibacterial efficacy of the compound against multiple strains of bacteria. The findings revealed that modifications to the thiophene ring improved antibacterial activity, suggesting structure–activity relationships that could guide future drug development .
Mechanism of Action
The mechanism of action of methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiophene ring and the chromene core allows it to interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Physical Properties :
- IR Spectra : Expected peaks at ~3400 cm⁻¹ (NH₂ stretch), ~1700 cm⁻¹ (C=O ester/ketone), and ~1650 cm⁻¹ (NH₂ bending), consistent with related compounds .
- Melting Point: Estimated range of 160–175°C based on analogs (e.g., methyl 2-amino-4-(3-bromophenyl) derivative: 174–176°C ).
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Thiophene vs.
- Ester vs. Carbonitrile : The methyl ester improves solubility in organic solvents, whereas carbonitriles (e.g., ) may increase reactivity in nucleophilic substitutions .
- Substituent Position : Para-substituted aryl groups (e.g., 4-chlorophenyl in ) often exhibit higher crystallinity and thermal stability compared to meta-substituted analogs .
Physicochemical and Spectral Properties
- Melting Points : Chlorophenyl and bromophenyl derivatives (e.g., 173–175°C , 174–176°C ) generally have higher melting points than methoxy-substituted analogs, likely due to stronger intermolecular halogen bonding.
- IR Spectra : All compounds show NH₂ stretching (~3400 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹). Thiophene-containing derivatives may exhibit additional C–S stretching at ~690 cm⁻¹ .
Biological Activity
Methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves a multi-step reaction where 3,5-cyclohexanedione is reacted with 4-bromothiophene-2-carbaldehyde and ethyl cyanoacetate in the presence of a catalyst such as DMAP in ethanol under reflux conditions. The resultant compound is purified through crystallization techniques .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, pyran-based derivatives have demonstrated broad-spectrum antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . The mechanisms underlying this activity often involve the inhibition of bacterial DNA gyrase and other essential cellular processes.
Antioxidant Activity
The antioxidant potential of methyl 2-amino-5-oxo derivatives has been assessed using DPPH scavenging assays. Compounds in this category have shown significant radical scavenging activity, with percentages reaching up to 90.52% in certain instances . This property is crucial for mitigating oxidative stress-related diseases.
Anticancer Properties
Several studies have highlighted the anticancer potential of chromene derivatives. For example, compounds similar to methyl 2-amino derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . The specific mechanisms often involve the activation of caspases and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
The anti-inflammatory properties of these compounds have also been investigated. In vitro studies have demonstrated that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests a potential role in treating inflammatory diseases .
Case Studies and Research Findings
- Case Study: Antimicrobial Efficacy
- Case Study: Antioxidant Activity Assessment
- Case Study: Anticancer Mechanisms
Data Tables
Q & A
Basic: What are the established synthetic routes for preparing methyl 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?
Methodological Answer:
The compound can be synthesized via one-pot multi-component reactions involving a cyclohexane-1,3-dione derivative, an aldehyde (e.g., thiophene-2-carboxaldehyde), and methyl cyanoacetate or its analogs. Key steps include:
- Catalyst Selection: Use of ammonium acetate or piperidine as a basic catalyst under reflux conditions in ethanol or methanol .
- Workup: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
- Yield Optimization: Adjusting molar ratios (typically 1:1:1 for aldehyde, diketone, and cyanoacetate) and reaction time (6–12 hours) to achieve yields >70% .
Example Protocol:
Combine thiophene-2-carboxaldehyde (1 mmol), dimedone (1 mmol), methyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol.
Reflux for 8 hours, monitor by TLC.
Cool, filter, and recrystallize or chromatograph the crude product.
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
Structural confirmation relies on:
- X-ray Crystallography: Single-crystal diffraction (Mo/Kα radiation) with refinement via SHELXL . Key parameters include:
- Spectroscopy:
Basic: What biological activities are associated with this chromene derivative?
Methodological Answer:
Chromene analogs exhibit antimicrobial and antioxidant properties. To evaluate:
- Antimicrobial Assays:
- Antioxidant Screening:
Example Data (Analog):
| Activity | Result (Analog) | Source |
|---|---|---|
| Antimicrobial | MIC = 25 µg/mL (E. coli) | |
| Antioxidant | IC₅₀ = 45 µM (DPPH) |
Advanced: How are hydrogen bonding patterns analyzed in crystallographic studies of this compound?
Methodological Answer:
- Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., D , C , or R motifs) .
- Thermal Motion: Refine anisotropic displacement parameters (ADPs) in SHELXL to distinguish static disorder from dynamic motion .
Key Parameters:
| Interaction Type | Distance (Å) | Angle (°) | Graph Set | Source |
|---|---|---|---|---|
| N–H···O | 2.89–3.10 | 150–165 | D (2) | |
| O–H···N | 2.75–2.95 | 155–170 | C (4) |
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Dynamic vs. Static Disorder: Use difference Fourier maps and ADPs to identify disordered atoms. For example, thiophene ring puckering may require Cremer-Pople parameters (θ, φ) for analysis .
- Tautomerism: Compare NMR (solution state) and X-ray (solid state) data. If enol-keto tautomers exist, perform DFT calculations (e.g., Gaussian09) to model energy differences .
- Validation: Cross-check with powder XRD to confirm phase purity .
Example Workflow:
Refine X-ray data with SHELXL-2018, flagging high R-factors (>5%) .
Re-examine NMR assignments using 2D experiments (HSQC, HMBC) .
Advanced: What strategies optimize synthetic yield and purity for scale-up?
Methodological Answer:
- Reaction Monitoring: Use inline FT-IR or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation .
- Byproduct Mitigation:
- Scale-Up Protocol:
Yield Comparison:
| Method | Yield (Lab Scale) | Yield (Pilot Scale) | Source |
|---|---|---|---|
| Batch (Ethanol) | 70% | 55% | |
| Flow (MeCN) | 85% | 80% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
